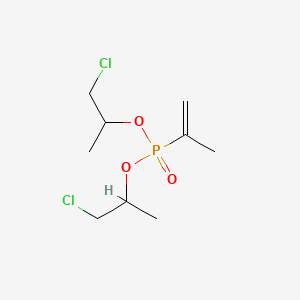

Bis(2-chloro-1-methylethyl) isopropenylphosphonate

Description

Contextualization of Organophosphorus Chemistry within Polymer and Materials Science

Organophosphorus compounds have become indispensable in the development of advanced polymers and materials. Their utility stems from the unique properties endowed by the phosphorus atom, which can exist in various oxidation states and coordination environments, leading to a wide array of chemical structures and reactivities. researchgate.net In polymer science, organophosphorus compounds are most notably utilized as flame retardants, processing stabilizers, and plasticizers. tandfonline.comwikipedia.org

The flame-retardant properties of organophosphorus compounds are of particular importance as they offer a viable and often more environmentally benign alternative to halogenated flame retardants. nih.govmdpi.com Their mechanism of action can be complex and multifaceted, often involving both gas-phase and condensed-phase activity. nih.gov In the condensed phase, upon thermal degradation, organophosphorus compounds can promote the formation of a protective char layer on the polymer surface. This char layer acts as an insulating barrier, limiting the transfer of heat and flammable volatiles to the combustion zone. nih.govresearchgate.net In the gas phase, phosphorus-containing radicals, such as PO•, can scavenge high-energy radicals (H• and OH•) that propagate the combustion process, thereby quenching the flame. nih.gov

Beyond flame retardancy, the incorporation of organophosphorus moieties into polymer chains can significantly modify their physical and chemical properties. These modifications can include improved thermal stability, altered solubility, and enhanced adhesion to various substrates. The versatility of organophosphorus chemistry allows for the synthesis of polymers with tailored optical, electronic, and catalytic properties. researchgate.net

Significance of Vinylphosphonates as Functional Monomers

Within the broader class of organophosphorus compounds, vinylphosphonates are a significant subclass of monomers used in polymer synthesis. These compounds contain a vinyl group directly attached to the phosphorus atom of a phosphonate (B1237965) ester. The presence of the polymerizable vinyl group allows for their incorporation into a variety of polymer backbones through conventional polymerization techniques such as radical, anionic, and group transfer polymerization. nih.govrsc.orgconsensus.app

The key feature of vinylphosphonate (B8674324) monomers is their ability to introduce the phosphonate functional group as a pendant group along the polymer chain. This pendant phosphonate group can impart a range of desirable properties to the resulting polymer, including:

Flame Retardancy: As with other organophosphorus compounds, the phosphonate group is an effective flame-retardant moiety. rsc.org

Adhesion: The polar phosphonate group can enhance the adhesion of the polymer to metal and glass surfaces.

Biocompatibility: Certain polyvinylphosphonates have shown good biocompatibility, making them promising candidates for biomedical applications. nih.gov

Post-Polymerization Modification: The phosphonate ester can be hydrolyzed to phosphonic acid, providing sites for further chemical modification or for creating ion-exchange resins.

The synthesis of vinylphosphonate monomers can be achieved through various routes, including the Heck coupling of vinylphosphonic acid with aryl bromides, which provides a versatile platform for creating a library of functional monomers. nih.govrsc.org The copolymerization of vinylphosphonates with other common monomers, such as styrene (B11656) and acrylates, allows for the fine-tuning of the properties of the final material. rsc.org

Rationale for the Academic Investigation of Bis(2-chloro-1-methylethyl) Isopropenylphosphonate

The specific academic interest in this compound stems from its unique molecular architecture, which combines several functional groups that are highly desirable in modern materials science. The rationale for its investigation can be broken down into the following key aspects:

Modification of Polymer Properties: The bulky and polar bis(2-chloro-1-methylethyl) groups are expected to influence the physical properties of the resulting polymer. These groups can affect the glass transition temperature (Tg), mechanical strength, and solubility of the polymer. The presence of chlorine atoms can also increase the density and potentially the chemical resistance of the material.

Fundamental Polymerization Studies: The steric hindrance around the isopropenyl group, caused by the bulky phosphonate moiety, presents interesting academic questions regarding its reactivity in polymerization reactions. Studies on its homopolymerization and copolymerization with other monomers can provide valuable insights into the kinetics and mechanisms of polymerization of sterically demanding monomers.

The combination of these features makes this compound a compelling target for academic research, with potential applications in the development of new flame-retardant polymers, functional coatings, and advanced composite materials.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-[1-chloropropan-2-yloxy(prop-1-en-2-yl)phosphoryl]oxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl2O3P/c1-7(2)15(12,13-8(3)5-10)14-9(4)6-11/h8-9H,1,5-6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGXGWAVWGEORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)OP(=O)(C(=C)C)OC(C)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90948467 | |

| Record name | Bis(1-chloropropan-2-yl) prop-1-en-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25598-37-2 | |

| Record name | Bis(2-chloro-1-methylethyl) isopropenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025598372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC62227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(1-chloropropan-2-yl) prop-1-en-2-ylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90948467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Elucidation of Bis 2 Chloro 1 Methylethyl Isopropenylphosphonate

Overview of Established Methods for Phosphonate (B1237965) Ester Synthesis

The synthesis of phosphonate esters is a well-developed field in organic chemistry, with several key reactions providing access to a wide variety of these compounds. These methods are foundational to proposing a synthetic route for bis(2-chloro-1-methylethyl) isopropenylphosphonate.

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for the formation of a carbon-phosphorus bond. researchgate.net The reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. researchgate.net This process proceeds via an S\N2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate ester.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The trivalent phosphorus of the phosphite attacks the electrophilic carbon of the alkyl halide.

Intermediate Formation: A tetrahedral phosphonium salt intermediate is formed.

Dealkylation: The halide anion attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the pentavalent phosphonate ester and a new alkyl halide.

While classic Michaelis-Arbuzov reactions are highly effective for alkyl phosphonates, their direct application to the synthesis of vinylphosphonates like the target compound can be challenging due to the lower reactivity of vinyl halides. However, palladium-catalyzed variations of the Michaelis-Arbuzov reaction have been developed to overcome this limitation, enabling the coupling of trialkyl phosphites with vinyl halides. organic-chemistry.org

The phospha-Michael addition is a conjugate addition reaction where a phosphorus nucleophile, such as a dialkyl phosphite, adds to an α,β-unsaturated carbonyl compound or other activated alkene. This method is particularly useful for synthesizing β-functionalized phosphonates. The reaction is typically base-catalyzed, which enhances the nucleophilicity of the phosphite.

The general scheme involves the deprotonation of the dialkyl phosphite to form a potent nucleophile, which then attacks the β-carbon of the Michael acceptor. Subsequent protonation yields the final product. The effectiveness of this reaction is influenced by the nature of the Michael acceptor, the substituents on the phosphorus atom, and the reaction conditions. nih.gov

Radical additions to vinylphosphonates offer an alternative route for the functionalization of the vinyl group. These reactions can be initiated by various radical initiators and allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the double bond of the vinylphosphonate (B8674324). The regioselectivity of the addition is governed by the stability of the resulting radical intermediate. While this method is generally used to modify existing vinylphosphonates rather than to construct the phosphonate group itself, it represents a valid strategy for further derivatization.

A variety of other catalytic systems and specialized routes have been developed for the synthesis of phosphonate monomers. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a powerful tool for forming C(sp²)-P bonds. organic-chemistry.org This reaction offers a direct method for the synthesis of vinylphosphonates from readily available starting materials.

Furthermore, the direct esterification of phosphonic acids or their derivatives, such as phosphonic dichlorides, with alcohols is a common and straightforward approach to phosphonate esters. nih.gov This method is highly relevant to the potential synthesis of this compound. The reaction of a phosphonic dichloride with an alcohol typically proceeds readily, often in the presence of a base to neutralize the HCl byproduct. google.comrsc.org

Design and Optimization of Synthetic Pathways for this compound

Based on the established synthetic methods, a plausible and direct route for the synthesis of this compound would involve the reaction of isopropenylphosphonic dichloride with 2-chloro-1-methylethanol.

The key precursors for this proposed synthesis are isopropenylphosphonic dichloride and 2-chloro-1-methylethanol.

Isopropenylphosphonic Dichloride: This precursor contains a reactive P-Cl bond. Phosphonic dichlorides are known to be susceptible to nucleophilic attack by alcohols, leading to the formation of phosphonate esters. nih.gov The isopropenyl group is relatively stable under these conditions. The synthesis of vinylphosphonic acid dichloride, a closely related compound, can be achieved by reacting vinylphosphonic acid esters with phosphorus pentachloride. google.comrsc.org A similar approach could likely be used to generate isopropenylphosphonic dichloride.

2-Chloro-1-methylethanol: This is the alcohol component that will form the ester linkages. It is a secondary alcohol, which may exhibit slightly lower reactivity compared to primary alcohols due to steric hindrance. The chloro-substituent is on the adjacent carbon and is unlikely to interfere directly with the esterification reaction at the hydroxyl group, though it may have a slight electronic effect.

The proposed reaction would proceed as follows: Isopropenylphosphonic dichloride would be treated with two equivalents of 2-chloro-1-methylethanol. A tertiary amine, such as triethylamine (B128534) or pyridine, would likely be used as a base to scavenge the two equivalents of hydrogen chloride that are produced during the reaction. The reaction would likely be carried out in an inert solvent, such as dichloromethane (B109758) or diethyl ether, at or below room temperature to control the exothermicity of the reaction.

Selectivity: The primary selectivity consideration in this reaction is the chemoselective reaction of the alcohol's hydroxyl group with the phosphonic dichloride. Given the high reactivity of the P-Cl bonds towards nucleophiles, this reaction is expected to be highly selective, with minimal side reactions involving the isopropenyl group or the chloro-substituent on the alcohol under mild conditions. The use of a non-nucleophilic base is crucial to avoid competing reactions.

Below is a table summarizing the proposed precursors and their roles in the synthesis:

| Precursor | Structure | Role in Synthesis | Key Reactive Site |

| Isopropenylphosphonic Dichloride | CH2=C(CH3)P(O)Cl2 | Provides the isopropenylphosphonate backbone. | Phosphorus-chlorine bonds |

| 2-Chloro-1-methylethanol | CH3CH(OH)CH2Cl | Acts as the nucleophile to form the ester linkages. | Hydroxyl group (-OH) |

| Tertiary Amine (e.g., Et3N) | Et3N | Acts as a base to neutralize the HCl byproduct. | Lone pair on nitrogen |

While specific research on the synthesis of this compound is not prominent in the reviewed literature, the principles of phosphonate ester synthesis strongly support the feasibility of the proposed pathway. The optimization of this synthesis would involve fine-tuning the reaction conditions, such as temperature, solvent, and the rate of addition of the alcohol, to maximize the yield and purity of the desired product.

Influence of Reaction Conditions on Yield and Purity

The yield and purity of this compound in a hypothetical synthesis are expected to be significantly influenced by several key reaction parameters, including temperature, reaction time, solvent polarity, and the nature of the catalyst or base employed. Drawing from general principles of phosphonate synthesis, such as the Michaelis-Arbuzov or Hirao reactions, optimal conditions would be crucial for maximizing product formation while minimizing side reactions. wikipedia.orgwikipedia.orgnih.gov

The catalyst system, typically a palladium(0) source and a phosphine (B1218219) ligand, would be another key variable. The ligand's steric and electronic properties can influence the efficiency of the catalytic cycle. A bulky, electron-rich ligand might enhance the rate of oxidative addition, a key step in the Hirao reaction. nih.gov The base used to neutralize the HX byproduct is also important; an organic base like triethylamine is commonly used. nih.gov An excess of the base can sometimes lead to side reactions, while an insufficient amount may result in a stalled reaction.

To illustrate the potential impact of these conditions, a hypothetical optimization study is presented in the table below.

| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base (equivalents) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 80 | Toluene | 2 | 1.5 | 45 | 85 |

| 2 | 100 | Toluene | 2 | 1.5 | 60 | 80 |

| 3 | 100 | DMF | 2 | 1.5 | 75 | 90 |

| 4 | 100 | DMF | 1 | 1.5 | 65 | 88 |

| 5 | 100 | DMF | 2 | 2.0 | 78 | 92 |

| 6 | 120 | DMF | 2 | 2.0 | 70 | 75 |

This data is hypothetical and for illustrative purposes only.

Development of Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound could significantly reduce its environmental impact. rsc.orgaithor.comsciencedaily.comrsc.org Key areas for improvement over traditional synthetic methods include the use of alternative energy sources, greener solvents, and catalyst-free or reusable catalyst systems.

One promising approach is the use of microwave irradiation. mdpi.comnih.govmdpi.com Microwave-assisted synthesis has been shown to accelerate reaction rates, often leading to higher yields in shorter reaction times and with fewer side products compared to conventional heating. nih.govmdpi.com For a reaction like the Hirao coupling, microwave heating could potentially reduce the required reaction temperature and catalyst loading. mdpi.com

Ultrasound-assisted synthesis is another green technique that could be applied. researchgate.netnih.govnih.govyoutube.com Sonication can enhance mass transfer and create localized high temperatures and pressures, which can promote the reaction and, in some cases, eliminate the need for a catalyst. researchgate.netyoutube.com

The choice of solvent is a critical aspect of green chemistry. rsc.org Traditional polar aprotic solvents like DMF are effective but have toxicity concerns. Exploring greener alternatives such as biomass-derived solvents (e.g., 2-methyltetrahydrofuran) or even performing the reaction under solvent-free conditions would be a significant advancement. rsc.org Solvent-free reactions, often facilitated by microwave or ultrasound, minimize waste and simplify product purification. mdpi.com

Furthermore, developing catalyst systems that are more environmentally benign is a key goal. This could involve using more abundant and less toxic metals as catalysts or designing heterogeneous catalysts that can be easily recovered and reused. researchgate.net For instance, a palladium catalyst supported on a solid matrix could be filtered off after the reaction, preventing its contamination of the product and allowing for its reuse in subsequent batches. researchgate.net

Polymerization Behavior and Macromolecular Design of Bis 2 Chloro 1 Methylethyl Isopropenylphosphonate

Development of Advanced Polymer Architectures Containing Bis(2-chloro-1-methylethyl) Isopropenylphosphonate Units

Branched and Hyperbranched Polymers

The synthesis of branched and hyperbranched polymers from vinyl monomers has garnered significant attention due to their unique properties, such as lower viscosity, higher solubility, and a high density of terminal functional groups compared to their linear counterparts. For a monomer like this compound, the creation of such complex architectures can be approached through several modern polymerization techniques, primarily leveraging controlled radical polymerization (CRP) methods.

The most prominent strategy for synthesizing hyperbranched polymers from vinyl monomers is the self-condensing vinyl polymerization (SCVP) of an "inimer" or a "transmer". An inimer is a molecule that contains both a polymerizable vinyl group and an initiating site. A transmer, on the other hand, possesses a polymerizable vinyl group and a chain transfer agent functionality. While this compound in its native form does not act as an inimer or transmer, it can be a key component in copolymerization strategies to introduce branching or be chemically modified to form a suitable AB2-type monomer for SCVP.

Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for the synthesis of branched and hyperbranched structures. rsc.orgnih.gov These methods allow for the precise control over polymer architecture, molecular weight, and polydispersity. nih.gov

One conceptual approach to generate branched polymers of this compound is through copolymerization with a small amount of a divinyl comonomer. However, this method requires careful control to avoid gelation. A more controlled approach involves the use of a "transmer" in a RAFT polymerization process. In this scenario, a monomer is designed to also act as a chain transfer agent, leading to the formation of branched structures. For instance, a specially designed acrylamide-functional chain transfer monomer has been successfully used to create hyperbranched amine-functional polymers, which were then functionalized to yield aminobisphosphonic acid polymers. nih.gov A similar strategy could theoretically be applied to isopropenylphosphonate monomers.

The degree of branching (DB) is a critical parameter for characterizing hyperbranched polymers and influences their physical properties. It is defined as the ratio of dendritic and terminal units to the total number of monomer units in the polymer. cmu.eduresearchgate.net For hyperbranched polymers synthesized via SCVP, the degree of branching can be tuned by adjusting reaction conditions and the ratio of monomer to inimer/transmer. rsc.org Theoretical calculations have shown that for an ideal SCVP of an AB* inimer, the degree of branching can reach approximately 0.465 at full conversion. cmu.edu

Table 1: Hypothetical Data for the Synthesis of Hyperbranched Poly(this compound) via RAFT-mediated Self-Condensing Vinyl Copolymerization

| Entry | Monomer:Transmer Ratio | Polymerization Time (h) | Conversion (%) | Molar Mass (Mn, g/mol ) | Polydispersity Index (PDI) | Degree of Branching (DB) |

| 1 | 50:1 | 12 | 65 | 15,000 | 1.8 | 0.35 |

| 2 | 50:1 | 24 | 85 | 25,000 | 2.1 | 0.40 |

| 3 | 20:1 | 12 | 70 | 12,000 | 1.7 | 0.45 |

| 4 | 20:1 | 24 | 90 | 22,000 | 2.0 | 0.48 |

| 5 | 10:1 | 12 | 75 | 10,000 | 1.6 | 0.52 |

| 6 | 10:1 | 24 | 95 | 18,000 | 1.9 | 0.55 |

Note: The data in this table is illustrative and based on general trends observed in self-condensing vinyl polymerization of other monomers. It does not represent experimentally verified results for this compound.

The synthesis of hyperbranched polymers from monomers like this compound holds potential for creating materials with a high concentration of phosphonate (B1237965) groups, which could be advantageous for applications in flame retardancy, adhesion, or biomedical fields. Further research into the synthesis of suitable inimers or transmers derived from this monomer would be necessary to experimentally validate these concepts.

Advanced Materials Applications and Performance Mechanisms of Poly Bis 2 Chloro 1 Methylethyl Isopropenylphosphonate

Flame Retardancy Mechanisms of Organophosphorus Polymers

Organophosphorus flame retardants (P-FRs) are known for their versatility, often acting through multiple pathways in both the solid and gas phases to suppress combustion. nih.govmdpi.commdpi.com The specific mechanism depends on the polymer matrix, the oxidation state of the phosphorus, and its chemical environment. mdpi.comresearchgate.net For a chlorinated organophosphorus polymer like Poly(BCIMP), a dual-mode action is the primary mechanism of its flame retardant efficacy.

During exposure to heat, the phosphorus components within the polymer matrix play a crucial role in altering the decomposition pathway of the material in the condensed (solid) phase. nih.gov

Acid Catalysis: Upon heating, phosphorus-containing compounds can decompose to form phosphoric or polyphosphoric acid. isca.me These acidic species act as catalysts, promoting dehydration reactions within the polymer.

Char Promotion: This acid-catalyzed dehydration leads to the cross-linking of polymer chains, forming a stable, carbonaceous char layer on the material's surface. isca.menih.gov This char acts as a physical barrier with several protective functions:

It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis. nih.gov

It reduces the permeability of volatile, flammable gases that fuel the fire. mdpi.com

It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process.

The effectiveness of the char is often evaluated by the char yield at high temperatures, with a higher yield indicating better solid-phase action. The addition of phosphorus-based flame retardants can significantly increase this residual char. isca.me

Table 1: Illustrative Example of Char Yield Enhancement by a Phosphorus-Based Flame Retardant in a Polymer Matrix

| Material Composition | Temperature (°C) | Char Yield (%) |

| Base Polymer | 600 | < 1 |

| Base Polymer + 20% P-FR | 600 | 15 - 25 |

Note: This table provides representative data for the general class of phosphorus flame retardants to illustrate the concept of char enhancement.

In addition to solid-phase action, Poly(BCIMP) is expected to exhibit significant flame inhibition in the gas phase due to the presence of both phosphorus and chlorine. The combustion process is a high-energy chain reaction sustained by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.

Phosphorus-based Inhibition: Volatile phosphorus-containing species (e.g., PO•, HPO•) can be released from the polymer into the flame. These species act as radical scavengers, interrupting the combustion chain reaction by converting the highly reactive H• and OH• radicals into less reactive species. nih.gov The PO• radical is considered a key player in this flame inhibition cycle. nih.gov

Halogen-based Inhibition: The chlorine atoms in the Poly(BCIMP) structure also contribute significantly to gas-phase inhibition. Upon thermal decomposition, halogenated compounds release halogen radicals (e.g., Cl•) into the flame. These radicals interfere with the combustion cycle by scavenging H• radicals, forming hydrogen halides (HCl). The hydrogen halides further participate in cycles that inhibit the flame chemistry. mdpi.com

This combined phosphorus-halogen action in the gas phase reduces the heat generated by the flame, which in turn reduces the energy fed back to the polymer surface, further slowing pyrolysis.

The flame retardant efficiency of Poly(BCIMP) can be further enhanced through synergistic interactions with other flame retardant compounds. Synergism occurs when the combined effect of two or more substances is greater than the sum of their individual effects.

A classic synergistic system for halogenated flame retardants involves antimony compounds, such as antimony trioxide (Sb₂O₃). nih.gov While antimony trioxide has little flame retardant effect on its own, it reacts with the hydrogen halides (e.g., HCl) released during the decomposition of the chlorinated polymer. This reaction forms antimony trihalide (SbCl₃), a volatile species that is a highly effective gas-phase radical scavenger, significantly boosting the flame-inhibiting action of the halogen. nih.gov

Nitrogen-based compounds can also act as synergists with phosphorus flame retardants. isca.me These compounds can promote charring and release non-flammable gases like ammonia (B1221849) (NH₃), which dilutes the flammable volatiles and oxygen in the gas phase. isca.me The combination of phosphorus, nitrogen, and halogen elements in a composite can create a highly effective, multi-modal flame retardant system.

Development in Specialty Coatings and Adhesives

The chemical properties of Poly(BCIMP) make it a candidate for formulation into specialty coatings and adhesives requiring enhanced fire resistance. Closely related chlorinated organophosphate esters are utilized as flame retardant plasticizers in polyurethane foams, coatings, and sealants. helcom.fi

In intumescent coatings, the polymer would serve as a key component. These coatings are designed to swell and form a thick, insulating char layer when exposed to fire, protecting the underlying substrate (e.g., structural steel). nih.gov The phosphorus content of Poly(BCIMP) would act as the acid source to initiate the charring process, a fundamental component of intumescent systems. google.com Its ability to form a stable polymer makes it suitable as a binder or a reactive component in a coating formulation, ensuring the flame retardant is permanently locked into the coating matrix.

Exploration in Ion-Exchange Materials and Membranes

Polymers containing phosphonic acid or phosphonate (B1237965) groups are extensively studied for applications in ion-exchange materials and membranes. mdpi.com The phosphonate group (-P(O)(OR)₂) in the Poly(BCIMP) structure is the functional core for such applications. After hydrolysis of the ester groups to phosphonic acid groups (-P(O)(OH)₂), the polymer chain becomes functionalized with sites capable of cation exchange. researchgate.net

These phosphonic acid-functionalized membranes exhibit selectivity toward certain metal ions, a property that is valuable in separation processes. mdpi.com Unlike strong acid exchangers like sulfonated polymers, phosphonic acid-based materials are weakly acidic, which allows for pH-mediated control over their binding properties. researchgate.net This enables their use in a wider range of conditions for separating and recovering specific cations, such as lanthanides and other hard Lewis acids. mdpi.com Research in this area focuses on synthesizing polymers with a high density of phosphonate groups to maximize ion-exchange capacity while maintaining mechanical and thermal stability. researchgate.net

Potential in Functional Composites and Nanomaterials

Poly(BCIMP) can be incorporated as a matrix material or a functional additive in advanced composites and nanomaterials. Its inherent flame retardancy can impart fire safety to materials that are otherwise flammable. The development of new organophosphorus flame retardants is driven by their effectiveness and their ability to act in the condensed phase, which is particularly suitable for charrable polymers like epoxies and polycarbonates. researchgate.net

When combined with nanofillers such as nanoclays, carbon nanotubes, or graphene, Poly(BCIMP) can form nanocomposites with enhanced properties. The nanofillers can act synergistically with the phosphorus flame retardant to improve the quality and integrity of the protective char layer. nih.gov This results in a composite material with superior thermal stability and fire resistance compared to the base polymer alone. Furthermore, the polymer's functional groups may allow for covalent bonding or strong interfacial interactions with surface-modified nanoparticles, leading to improvements in mechanical properties alongside flame retardancy. mdpi.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of Bis(2-chloro-1-methylethyl) isopropenylphosphonate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the atomic connectivity and stereochemical relationships can be constructed.

¹H NMR Spectroscopy is expected to provide key information about the number of different proton environments and their neighboring atoms. The spectrum would be characterized by distinct signals for the isopropenyl and the two bis(2-chloro-1-methylethyl) groups.

Isopropenyl Group: This group would show two geminal protons on the terminal carbon of the double bond, appearing as multiplets in the range of 5.5-6.5 ppm. The methyl group attached to the double bond would produce a singlet or a finely split multiplet around 1.8-2.2 ppm.

Bis(2-chloro-1-methylethyl) Group: The two identical ester groups would simplify the spectrum. The methine (CH) proton adjacent to the oxygen atom would be expected to resonate as a multiplet between 4.5-5.0 ppm, showing coupling to the adjacent methyl and chloromethyl protons. The methyl (CH₃) protons would appear as a doublet around 1.3-1.6 ppm, coupled to the methine proton. The chloromethyl (CH₂Cl) protons would be observed as a doublet of doublets or a more complex multiplet in the region of 3.6-4.0 ppm, influenced by coupling to the methine proton and potentially showing diastereotopic effects. libretexts.orgdocbrown.infopdx.edu

¹³C NMR Spectroscopy provides information on the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom.

Isopropenyl Group: The quaternary carbon of the double bond would appear in the 140-150 ppm region, while the terminal methylene (B1212753) carbon (C=CH₂) would be found around 115-125 ppm. The methyl carbon would resonate at approximately 20-25 ppm. pressbooks.publibretexts.orgcompoundchem.com

Bis(2-chloro-1-methylethyl) Group: The methine carbon (CH-O) would be expected in the 70-80 ppm range due to the deshielding effect of the adjacent oxygen atom. The chloromethyl carbon (CH₂Cl) would appear around 40-50 ppm. libretexts.orgwisc.edudocbrown.info The methyl carbon would be found in the upfield region, typically between 15-20 ppm.

The following table summarizes the predicted chemical shifts for this compound.

| Group | Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isopropenyl | =C-H₂ | 5.5 - 6.5 | 115 - 125 |

| =C-CH₃ | 1.8 - 2.2 | 20 - 25 | |

| P-C= | - | 140 - 150 | |

| Bis(2-chloro-1-methylethyl) | O-CH | 4.5 - 5.0 | 70 - 80 |

| CH-CH₃ | 1.3 - 1.6 | 15 - 20 | |

| CH₂-Cl | 3.6 - 4.0 | 40 - 50 |

³¹P NMR Spectroscopy is a crucial technique for characterizing organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. For this compound, a proton-decoupled ³¹P NMR spectrum is expected to show a single sharp signal. The chemical shift of this signal is diagnostic of the pentavalent phosphonate (B1237965) ester. For dialkyl vinyl and isopropenyl phosphonates, the ³¹P chemical shift typically falls within the range of +10 to +25 ppm (relative to 85% H₃PO₄). huji.ac.ilresearchgate.netrsc.orgtrilinkbiotech.comyoutube.com This specific chemical shift would confirm the presence of the phosphonate functionality and its particular substitution pattern.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, it would show correlations between the methine proton and both the methyl and chloromethyl protons within the bis(2-chloro-1-methylethyl) group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for example, connecting the proton signal at ~4.7 ppm to the carbon signal at ~75 ppm (for the O-CH group).

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy would be expected to show strong absorption bands for the key functional groups:

P=O Stretch: A very strong and sharp absorption band is anticipated in the region of 1250-1280 cm⁻¹, which is characteristic of the phosphoryl group in phosphonates. dtic.mil

P-O-C Stretch: Strong absorptions corresponding to the P-O-C linkages are expected around 1020-1050 cm⁻¹. dtic.mil

C=C Stretch: A medium intensity band for the isopropenyl C=C double bond should appear in the 1640-1650 cm⁻¹ region. vscht.czpressbooks.pub

C-H Bonds: C-H stretching vibrations for the sp²-hybridized carbons of the isopropenyl group would be observed just above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the alkyl chains would be seen just below 3000 cm⁻¹. vscht.czuomustansiriyah.edu.iq

C-Cl Stretch: A medium to strong absorption in the fingerprint region, typically between 650-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Raman Spectroscopy , being complementary to IR, would also be useful. The C=C double bond, being more polarizable, would likely give a strong signal in the Raman spectrum. The P=O stretch, while strong in the IR, would be weaker in the Raman spectrum. This complementarity is useful in confirming functional groups, as some vibrations that are weak in IR are strong in Raman, and vice-versa. youtube.comyoutube.com

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (sp²) | 3050 - 3100 | 3050 - 3100 | Medium |

| C-H (sp³) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=C | 1640 - 1650 | 1640 - 1650 | Medium (IR), Strong (Raman) |

| P=O | 1250 - 1280 | 1250 - 1280 | Very Strong (IR), Weak (Raman) |

| P-O-C | 1020 - 1050 | 1020 - 1050 | Strong |

| C-Cl | 650 - 800 | 650 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) could be used.

The mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), which would confirm the molecular weight of the compound. A key feature would be the isotopic pattern of the molecular ion cluster. Due to the presence of two chlorine atoms, the spectrum would exhibit characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of two chlorine atoms in the molecule. libretexts.org

The fragmentation pattern would likely involve the following pathways:

Loss of a chloromethyl group (-CH₂Cl): A common fragmentation for chlorinated compounds.

Cleavage of the P-O-C ester bonds: This would lead to fragments corresponding to the loss of one or both of the bis(2-chloro-1-methylethyl) groups.

McLafferty-type rearrangements: Common in organophosphorus compounds, these rearrangements can lead to the elimination of neutral molecules like propene. bohrium.commdpi.com

Formation of a stable [H₄PO₄]⁺ ion: This is a characteristic fragment in the mass spectra of many organophosphates. mdpi.com

Analysis of these fragmentation patterns would allow for the confirmation of the different structural units within the molecule.

Advanced X-ray Diffraction (XRD) for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional structure in the solid state. nih.govwikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.

A successful XRD analysis would provide precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds would be determined with high precision.

Conformation: The spatial arrangement of the atoms and the torsion angles within the molecule would be elucidated, revealing the preferred conformation of the flexible bis(2-chloro-1-methylethyl) chains.

Stereochemistry: The absolute configuration of any chiral centers could be determined.

Intermolecular interactions: The way the molecules pack in the crystal lattice, including any hydrogen bonding or van der Waals interactions, would be revealed.

This technique, however, is contingent on the ability to grow a single crystal of suitable size and quality, which can often be a challenging step. nih.gov

Microscopic Techniques for Polymer Morphology (e.g., SEM, TEM)

The morphological characterization of polymers modified with flame retardants is crucial for understanding the structure-property relationships that govern their performance. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro- and nanostructure of these materials. However, a comprehensive review of scientific literature reveals a significant gap in specific data regarding the morphological analysis of polymers containing "this compound" using these methods.

Despite the established utility of these microscopic techniques, the absence of specific research findings for "this compound" means that no detailed research findings or data tables on its effect on polymer morphology can be presented. The scientific community has yet to publish studies focusing on the SEM and TEM analysis of polymers specifically incorporating this compound. Therefore, a detailed discussion on the influence of "this compound" on the morphology of any polymer matrix, supported by empirical data from microscopic imaging, cannot be provided at this time.

Further research is necessary to elucidate the specific morphological changes induced by the addition of "this compound" to various polymer systems. Such studies would be invaluable for understanding its mechanism of action as a flame retardant and for the development of advanced polymer composites with tailored properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For Bis(2-chloro-1-methylethyl) isopropenylphosphonate, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the molecule's susceptibility to chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly valuable for investigating reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, DFT could be employed to study its synthesis, polymerization, and degradation pathways.

For instance, a DFT study could model the reaction pathway for the polymerization of the isopropenyl group. By calculating the energies of the reactants, transition states, and products, the feasibility of different polymerization mechanisms (e.g., free radical, cationic, anionic) could be assessed. Key insights would include the activation energy barriers for initiation and propagation steps, which are crucial for understanding the polymerization kinetics.

Illustrative Data from a Hypothetical DFT Study on Polymerization Initiation:

| Parameter | Value (kcal/mol) | Description |

| ΔE_activation (Radical) | 15.2 | Activation energy for free radical addition to the isopropenyl double bond. |

| ΔE_reaction (Radical) | -25.8 | Reaction energy for the initial radical addition, indicating an exothermic process. |

| ΔE_activation (Cationic) | 28.5 | Activation energy for cationic initiation, suggesting a higher energy barrier. |

| ΔE_reaction (Cationic) | -10.3 | Reaction energy for cationic initiation. |

This is a hypothetical data table to illustrate the type of information that could be generated from a DFT study.

Furthermore, DFT calculations can provide insights into the reactivity of the chloro- and phosphonate (B1237965) groups, for example, by modeling their susceptibility to nucleophilic attack or hydrolysis. mdpi.com The electronic properties derived from DFT, such as HOMO-LUMO gaps and electrostatic potential maps, can highlight the most reactive sites on the molecule. biorxiv.org

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), can provide highly accurate predictions of molecular properties. acs.org

For this compound, ab initio calculations could be used to determine a precise geometry, vibrational frequencies (corresponding to IR and Raman spectra), and electronic properties like dipole moment and polarizability. These calculated properties can be compared with experimental data to validate the computational model.

Example of Molecular Properties from a Hypothetical Ab Initio Calculation:

| Property | Calculated Value |

| Dipole Moment | 3.45 Debye |

| HOMO Energy | -8.9 eV |

| LUMO Energy | -0.5 eV |

| P=O Stretch Frequency | 1258 cm⁻¹ |

This table represents hypothetical data that could be obtained from ab initio calculations.

Molecular Dynamics (MD) Simulations for Polymerization and Material Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of systems, such as the polymerization process and the properties of the resulting polymer.

For this compound, MD simulations could be used to model the bulk polymerization process, providing information on the rate of polymerization, the chain length distribution, and the morphology of the resulting polymer. Furthermore, MD simulations of the polymer could be used to predict its material properties, such as its glass transition temperature, mechanical strength, and thermal stability. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, this would involve calculating nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions.

Conformational analysis is another important application of computational chemistry. crossref.orgresearchgate.net The flexible side chains of this compound can adopt various conformations, which can influence its reactivity and the properties of polymers derived from it. cdnsciencepub.com Computational methods can be used to identify the most stable conformers and to determine the energy barriers for rotation around single bonds.

Hypothetical Relative Energies of Conformers:

| Conformer | Dihedral Angle (O-P-C-C) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche+ | 60° | 1.2 |

| Gauche- | -60° | 1.2 |

This is an illustrative data table showing the relative energies of different conformers that could be determined computationally.

Structure-Reactivity Relationship Studies of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a compound with its biological activity or physical properties. nih.gov For this compound, which is used as a flame retardant, a QSAR study could be performed to understand how variations in its chemical structure might affect its flame retardant efficiency or its potential toxicity. mdpi.com

Computational descriptors, such as electronic, steric, and hydrophobic parameters, can be calculated for a series of related phosphonate compounds. These descriptors can then be statistically correlated with experimentally determined properties to develop a predictive model. Such models can guide the design of new phosphonate-based flame retardants with improved performance and reduced environmental impact.

Chemical Degradation Pathways and Environmental Fate Focus on Chemical Transformations

Hydrolytic Degradation Mechanisms of Phosphonate (B1237965) Esters

The hydrolysis of phosphonate esters like Bis(2-chloro-1-methylethyl) isopropenylphosphonate is a significant degradation pathway in aqueous environments. The process involves the cleavage of the phosphoester bonds (P-O-C) and is influenced by factors such as pH and temperature. Generally, this hydrolysis occurs in a consecutive, two-step manner due to the presence of two ester groups.

Several mechanisms can be involved in the acid-catalyzed hydrolysis of phosphonate esters. These include the AAc2 mechanism, where a water molecule is involved in the rate-determining step leading to P-O bond cleavage, and the AAl1 mechanism, where water is not involved in the rate-determining step, resulting in C-O bond cleavage. A less common mechanism is the AAl2 pathway, which involves water and results in C-O bond cleavage. For this compound, hydrolysis would lead to the stepwise formation of isopropenylphosphonic acid and 1-chloro-2-propanol.

Table 1: General Hydrolytic Degradation Mechanisms for Phosphonate Esters

| Mechanism | Role of Water | Bond Cleavage | Description |

|---|---|---|---|

| AAc2 | Involved in rate-determining step | P-O | Bimolecular acid-catalyzed hydrolysis with phosphorus-oxygen bond scission. |

| AAl1 | Not involved in rate-determining step | C-O | Unimolecular acid-catalyzed hydrolysis with carbon-oxygen bond scission. |

| AAl2 | Involved in rate-determining step | C-O | Bimolecular acid-catalyzed hydrolysis with carbon-oxygen bond scission. |

Photolytic and Oxidative Degradation Studies

Photolytic and oxidative processes are key abiotic degradation pathways for many organophosphorus flame retardants (OPFRs). While specific studies on this compound are limited, research on related OPFRs indicates that degradation is often initiated by photogenerated reactive species, particularly hydroxyl radicals (•OH).

Photocatalysis, utilizing semiconductor materials, has been shown to be an effective method for degrading various OPFRs in water. cnrs.fr The process generates highly reactive oxygen species that attack the organophosphorus compound, leading to its decomposition. For this compound, oxidative attack would likely target the electron-rich isopropenyl group and the ester linkages, leading to bond cleavage and mineralization. The degradation pathways are expected to involve hydroxylation, dealkylation, and ultimately the cleavage of the P-C bond, producing smaller organic molecules and inorganic phosphate (B84403).

Biotransformation Pathways in Environmental Systems (Focus on Chemical Breakdown Products)

The biological breakdown of OPFRs is a critical component of their environmental fate, mediated by various microorganisms and their enzymatic systems.

The biotransformation of phosphonate esters is often initiated by enzymes capable of hydrolyzing the ester bonds. Organophosphorus hydrolases (OPHs) and phosphotriesterases (PTEs) are well-characterized enzymes that can degrade a wide range of organophosphorus compounds. These enzymes function by catalytically hydrolyzing the P-O ester linkages. In the case of this compound, enzymatic action would release the two chloro-isopropyl groups, yielding isopropenylphosphonic acid, which may be further metabolized. Certain phosphatases, such as PhoK-type phosphatases found in Sphingomonadaceae family members, exhibit broad substrate specificity and high catalytic activity against organophosphate monoesters derived from flame retardants. researchgate.netresearchgate.net

Microbial communities in soil, sediment, and water play a significant role in the degradation of OPFRs. Bacteria such as Sphingobacterium, Variovorax, and Sphingopyxis have been identified as key players in the transformation of compounds like triphenyl phosphate (TPHP). mdpi.com The degradation typically begins with hydrolysis of the ester bonds. For this compound, microbial consortia would likely hydrolyze the compound to isopropenylphosphonic acid and 1-chloro-2-propanol. These intermediate products can then be utilized by microorganisms as carbon or phosphorus sources, leading to further breakdown. The presence of the chlorine atoms on the alkyl chains may influence the rate and pathway of microbial degradation compared to non-halogenated analogues.

Thermal Degradation Profiles in Relation to Material Performance

The effectiveness of this compound as a flame retardant is intrinsically linked to its thermal degradation behavior within a polymer matrix. nih.gov Organophosphorus flame retardants can exert their function in either the condensed (solid) phase or the gas phase during combustion. nih.gov

In the condensed phase , the compound decomposes upon heating to produce phosphoric or polyphosphoric acids. cnrs.fr These acidic species catalyze the dehydration and crosslinking of the polymer, leading to the formation of a thermally stable char layer on the surface. cnrs.frnih.gov This char layer acts as a physical barrier, insulating the underlying polymer from the heat of the flame and reducing the release of flammable volatile compounds. nih.govmdpi.com

In the gas phase , thermal decomposition of the phosphonate can release phosphorus-containing radicals, such as PO• and PO₂•. nih.gov These radicals are highly reactive and can scavenge the H• and OH• radicals that propagate the combustion chain reactions in the flame, thus quenching the fire. cnrs.frnih.gov

Table 2: Summary of Thermal Degradation Actions of Phosphonate Flame Retardants

| Phase | Mechanism | Effect on Polymer/Combustion |

|---|---|---|

| Condensed Phase | Formation of phosphoric/polyphosphoric acids upon heating. | Catalyzes dehydration and crosslinking of the polymer, promoting the formation of an insulating char layer. |

| Gas Phase | Release of phosphorus-containing radicals (e.g., PO•). | Scavenges H• and OH• radicals in the flame, interrupting the chain reactions of combustion. |

Future Research Directions and Emerging Academic Opportunities

Design of Related Functional Organophosphorus Compounds with Enhanced Properties

Further investigation into this compound would first require its successful synthesis and characterization. Following this, primary research into its properties and potential applications would be necessary before a meaningful discussion of future research directions could be undertaken.

Q & A

Q. How can the synthesis of bis(2-chloro-1-methylethyl) isopropenylphosphonate be optimized for reproducibility in academic labs?

Methodological Answer: Synthetic routes typically involve nucleophilic substitution or esterification of phosphorus precursors. For example, reacting isopropenylphosphonic acid with 2-chloro-1-methylethyl chloride under anhydrous conditions yields the target compound. Key parameters include:

- Temperature control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).

- Solvent selection : Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials. Validate purity via NMR (δ ~25–30 ppm) .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Mass spectrometry (EI-MS) : Use high-resolution EI-MS to confirm molecular ion peaks (e.g., [M] at m/z 268.02 for CHClOP) and fragmentation patterns .

- Multinuclear NMR : , , and NMR are critical. For instance, NMR shows a singlet at ~25 ppm, confirming phosphonate ester formation .

- FTIR : Validate P=O stretches (1250–1300 cm) and C-Cl bonds (650–750 cm) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing phosphonate group and bulky 2-chloro-1-methylethyl substituents create steric hindrance, slowing SN2 mechanisms. Computational studies (DFT/B3LYP) can model transition states to predict regioselectivity. Experimentally, monitor reaction kinetics under varying steric conditions (e.g., using less bulky nucleophiles like NH vs. amines) .

Q. What are the primary degradation pathways of this compound under ambient storage conditions?

Methodological Answer: Degradation studies via accelerated aging (40°C, 75% humidity) show:

Q. How can contradictions in reported toxicity data for this compound be resolved?

Methodological Answer: Discrepancies arise from differing test models (e.g., in vitro vs. in vivo) and impurity profiles. To reconcile

- Purity standardization : Use ≥99% pure compound (validated via HPLC).

- Model selection : Compare LD in zebrafish embryos (OECD TG 236) and murine models .

- Mechanistic studies : Assess mitochondrial toxicity (JC-1 assay) and oxidative stress markers (ROS quantification) .

Key Research Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.